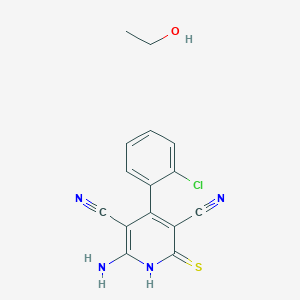![molecular formula C17H15N3O2S B14099941 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14099941.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfanyl group, and an acetohydrazide moiety. Its molecular formula is C17H15N3O2S, and it has a molecular weight of 325.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-mercaptobenzoxazole, which is then reacted with chloroacetic acid to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid. This intermediate is then converted to its hydrazide derivative by reacting with hydrazine hydrate. Finally, the hydrazide is condensed with acetophenone to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and benzoxazole moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-3-(2-furyl)acrylate
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its combination of a benzoxazole ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C17H15N3O2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-12(13-7-3-2-4-8-13)19-20-16(21)11-23-17-18-14-9-5-6-10-15(14)22-17/h2-10H,11H2,1H3,(H,20,21)/b19-12+ |
Clé InChI |
XBBSWYUUHZXAIX-XDHOZWIPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099864.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14099880.png)
![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14099883.png)

![(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099895.png)

![13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1,3,5,7-tetraene-9-thione](/img/structure/B14099902.png)
![ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B14099903.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide](/img/structure/B14099916.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099926.png)
